molecular formula C14H14ClNO2 B2953391 N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide CAS No. 2411294-38-5

N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide

Cat. No. B2953391
CAS RN: 2411294-38-5
M. Wt: 263.72
InChI Key: VMSYUUKLXOCCIF-UHFFFAOYSA-N
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Description

“N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds have been synthesized using novel methods in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide” can be represented by the InChI code: InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12 (4-8-22)21-18 (23)14-11-15 (19)16 (20)13-5-10-25-17 (13)14;5-3 (6)1-2-4 (7)8/h11-12H,2-10,20H2,1H3, (H,21,23);1-2H2, (H,5,6) (H,7,8) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide” include a water solubility of 0.129 mg/mL, logP of 2.09, logS of -3.5, pKa (Strongest Acidic) of 14.64, pKa (Strongest Basic) of 8.98, a physiological charge of 1, a hydrogen acceptor count of 5, a hydrogen donor count of 2, a polar surface area of 76.82 Å2, a rotatable bond count of 9, a refractivity of 100.67 m3·mol-1, a polarizability of 40.8 Å3, and a number of rings of 3 .

properties

IUPAC Name

N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-3-4-13(17)16-9(2)12-8-11(15)7-10-5-6-18-14(10)12/h7-9H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSYUUKLXOCCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=CC(=CC2=C1OCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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